molecular formula C18H23NO4 B15216155 2-(Hexylamino)-2-oxoethyl 2H-chromene-3-carboxylate

2-(Hexylamino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B15216155
M. Wt: 317.4 g/mol
InChI Key: IWMZJOGJULXUMT-UHFFFAOYSA-N
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Description

2-(Hexylamino)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylamino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hexylamine. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The general procedure involves mixing ethyl 2-oxo-2H-chromene-3-carboxylate with hexylamine in ethanol and heating the mixture under reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave irradiation has been explored to facilitate the synthesis of such compounds under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Hexylamino)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Hexylamino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2H-chromene-3-carboxylate derivatives: These compounds share the chromene core structure and exhibit similar biological activities.

    Hexylamino derivatives: Compounds with hexylamino groups may have comparable chemical reactivity and biological properties.

Uniqueness

2-(Hexylamino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the combination of the hexylamino group and the chromene core. This combination imparts specific chemical and biological properties that may not be present in other similar compounds. The presence of the hexylamino group can enhance the compound’s solubility and bioavailability, making it a valuable candidate for various applications .

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

[2-(hexylamino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H23NO4/c1-2-3-4-7-10-19-17(20)13-23-18(21)15-11-14-8-5-6-9-16(14)22-12-15/h5-6,8-9,11H,2-4,7,10,12-13H2,1H3,(H,19,20)

InChI Key

IWMZJOGJULXUMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)COC(=O)C1=CC2=CC=CC=C2OC1

Origin of Product

United States

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